molecular formula C11H10N2O3S B11928772 N-[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]acetamide

N-[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B11928772
M. Wt: 250.28 g/mol
InChI Key: URUUPFDMCFXHGD-UHFFFAOYSA-N
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Description

N-[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]acetamide is an organic compound with the molecular formula C11H10N2O3S This compound is characterized by the presence of a thiazole ring attached to a dihydroxyphenyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 3,4-dihydroxybenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the acetamide group under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

N-[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The dihydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the thiazole ring can interact with metal ions or other aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dihydroxyphenyl)acetamide: Similar structure but lacks the thiazole ring.

    N-acetyldopamine: Contains a catechol group similar to the dihydroxyphenyl group.

Uniqueness

N-[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]acetamide is unique due to the presence of both the thiazole ring and the dihydroxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H10N2O3S

Molecular Weight

250.28 g/mol

IUPAC Name

N-[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C11H10N2O3S/c1-6(14)12-11-13-8(5-17-11)7-2-3-9(15)10(16)4-7/h2-5,15-16H,1H3,(H,12,13,14)

InChI Key

URUUPFDMCFXHGD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)O)O

Origin of Product

United States

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